(4R,6R,8R)-4,6,8-trimethyldecan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158648-77-2 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
(4R,6R,8R)-4,6,8-trimethyldecan-2-one |
InChI |
InChI=1S/C13H26O/c1-6-10(2)7-11(3)8-12(4)9-13(5)14/h10-12H,6-9H2,1-5H3/t10-,11-,12-/m1/s1 |
InChI Key |
BTJCLODZUWAGCT-IJLUTSLNSA-N |
SMILES |
CCC(C)CC(C)CC(C)CC(=O)C |
Isomeric SMILES |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)CC(=O)C |
Canonical SMILES |
CCC(C)CC(C)CC(C)CC(=O)C |
Synonyms |
(4R,6R,8R)-4,6,8-trimethyldecan-2-one 4,6,8-trimethyldecan-2-one |
Origin of Product |
United States |
Biosynthetic Pathways and Mechanistic Elucidation of 4r,6r,8r 4,6,8 Trimethyldecan 2 One
Identification of Biological Origin and Producing Organisms: Chortoglyphus arcuatus
(4R,6R,8R)-4,6,8-trimethyldecan-2-one has been identified as a significant natural product, functioning as an alarm pheromone for the astigmatid mite, Chortoglyphus arcuatus. This mite is commonly found in stored food products, and the release of this specific ketone is a critical component of its chemical communication system, signaling danger to other individuals of the species. The identification of this compound from C. arcuatus was a crucial first step, providing the biological context necessary to investigate its biosynthetic origins.
Polyketide Biosynthesis: Acetate (B1210297) and Propionate (B1217596) Precursors
The biosynthesis of methyl-branched compounds in insects and other arthropods is often accomplished through pathways analogous to fatty acid synthesis, utilizing a specialized class of enzymes known as polyketide synthases (PKS). nih.govresearchgate.net These pathways construct carbon chains through the sequential condensation of small carboxylic acid units. For this compound, the carbon backbone is assembled from acetate and propionate precursors. rsc.org
The biosynthesis of polyketides begins with a "starter unit," which is then elongated by the addition of "extender units." In the case of this compound, the biosynthesis is initiated with one molecule of acetyl-CoA, which serves as the starter unit. The growing chain is then extended by the sequential addition of four molecules of methylmalonyl-CoA, which are derived from propionyl-CoA. rsc.org
The incorporation of methylmalonyl-CoA as the extender unit is responsible for the characteristic methyl branches at positions 4, 6, and 8 of the final molecule. The final chain elongation step uses a malonyl-CoA (derived from acetyl-CoA), which ultimately forms the C1 and C2 of the ketone. This pattern of using propionate-derived extenders is a common strategy in nature for producing "propanogenins," a class of polyketides with regular methyl-branching patterns. researchgate.netrsc.org
Table 1: Precursor Unit Incorporation in this compound Biosynthesis
| Precursor | Activated Form | Number of Units | Role | Resulting Carbons in Final Structure |
| Acetate | Acetyl-CoA | 1 | Starter Unit | C9, C10, and C11-methyl |
| Propionate | Methylmalonyl-CoA | 3 | Extender Units | C3-C8, and C4, C6, C8-methyls |
| Acetate | Malonyl-CoA | 1 | Extender Unit | C1, C2 |
To confirm biosynthetic pathways like the one proposed for this compound, researchers often employ isotopic labeling studies. While specific studies on this exact compound are not detailed in the available literature, the methodology is a standard and powerful tool in the field. nih.gov In a typical experiment, the producing organism would be fed a diet supplemented with a labeled precursor, such as propionic acid containing deuterium (B1214612) (a heavy isotope of hydrogen).
The organism's metabolic machinery would incorporate this labeled propionate into the natural product. The final isolated pheromone is then analyzed using mass spectrometry. If the proposed pathway is correct, the mass of the this compound produced by the mites will have increased in a manner consistent with the incorporation of deuterium atoms at the positions derived from propionate. Such experiments provide direct evidence for the identity of the precursors and the mechanism of their incorporation. nih.gov
Putative Enzymatic Steps and Polyketide Synthase (PKS) Involvement
The assembly of this compound is believed to be catalyzed by a Type I Polyketide Synthase (PKS). These are large, multi-domain enzymes that function as a molecular assembly line. nih.gov Each module of the PKS is responsible for one cycle of chain elongation and modification.
The biosynthesis would proceed through the following putative steps:
Loading: An Acyltransferase (AT) domain loads an acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP) of the loading module.
Elongation Cycle 1-3: The chain is transferred to the Ketosynthase (KS) domain of the first elongation module. The AT domain of this module selects a methylmalonyl-CoA extender unit and loads it onto the module's ACP. The KS domain catalyzes a Claisen condensation, extending the chain by two carbons and adding a methyl branch. The resulting β-keto group is then fully reduced by the action of a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domain. This cycle repeats two more times, adding two more propionate-derived units.
Final Elongation: A final module incorporates one acetate-derived unit (via malonyl-CoA). The subsequent β-keto group is not reduced.
Release and Modification: The completed polyketide chain is released from the PKS, likely through the action of a Thioesterase (TE) domain. A subsequent decarboxylation event would yield the final methyl ketone structure. The specific stereochemistry (4R, 6R, 8R) is determined by the stereospecificity of the PKS domains, particularly the KR and ER domains, during the reduction steps.
Table 2: Putative PKS Modules and Domains for this compound Synthesis
| Module | Starter/Extender Unit | Core Domains | Modifying Domains | Result |
| Loading | Acetyl-CoA | AT, ACP | - | C3 chain loaded |
| Module 1 | Methylmalonyl-CoA | KS, AT, ACP | KR, DH, ER | C5 chain, C4-methyl, fully saturated |
| Module 2 | Methylmalonyl-CoA | KS, AT, ACP | KR, DH, ER | C7 chain, C6-methyl, fully saturated |
| Module 3 | Methylmalonyl-CoA | KS, AT, ACP | KR, DH, ER | C9 chain, C8-methyl, fully saturated |
| Module 4 | Malonyl-CoA | KS, AT, ACP | KR | C11 chain, C10-keto reduced to hydroxyl |
| Release | - | TE | - | Release and decarboxylation to form C13 ketone |
Comparative Biosynthesis of Related Methyl-Branched Natural Products
The biosynthetic strategy for this compound is not unique in the insect world. Many insect pheromones are methyl-branched ketones derived from polyketide or fatty acid pathways. nih.govnih.gov For example, female moths of the species Lyclene dharma dharma produce a sex pheromone composed of several methyl-branched 2-ketones, such as 6,14-dimethyl-2-octadecanone. nih.gov The biosynthesis of these compounds is also presumed to follow a PKS pathway involving propionate incorporation.
Furthermore, the biosynthesis of the ant pheromone (S)-4-methyl-3-heptanone has been shown through labeling studies to arise from three propionate units, highlighting a similar polyketide-type route. nih.gov These examples demonstrate a conserved evolutionary strategy where insects have adapted the fundamental chemistry of fatty acid and polyketide synthesis to create a diverse array of structurally complex and species-specific chemical signals from simple metabolic precursors. nih.govnih.gov
Advanced Synthetic Methodologies for 4r,6r,8r 4,6,8 Trimethyldecan 2 One and Its Stereoisomers
Design of Retrosynthetic Strategies for Multi-Chiral Center Construction
Retrosynthetic analysis is a foundational technique for devising a synthetic plan for complex target molecules. numberanalytics.com For a molecule with multiple, separated chiral centers like (4R,6R,8R)-4,6,8-trimethyldecan-2-one, the primary goal of retrosynthesis is to disconnect the carbon skeleton into simpler, more manageable chiral or prochiral fragments. youtube.com This process involves identifying key bonds that, when broken in a reverse-synthetic sense, lead to precursors that can be synthesized or obtained with high stereochemical purity. numberanalytics.com
A common retrosynthetic approach for polypropionate chains involves sequential disconnections at the C-C bonds alpha to the carbonyl group or between the stereogenic centers. For this compound, a logical strategy is to perform disconnections via aldol (B89426) or alkylation-type reactions. This breaks the 10-carbon chain into smaller, repeating propionate (B1217596) units. For instance, a C5-C6 bond disconnection could lead to two key fragments: a six-carbon chiral aldehyde and a four-carbon ketone or its equivalent. This simplifies the problem from constructing three stereocenters simultaneously to a stepwise or convergent assembly of smaller chiral building blocks. The chosen strategy must account for the desired R-configuration at all three stereocenters, dictating the specific enantiomers of the precursors and the stereochemical course of the coupling reactions. libretexts.org Computer-assisted tools are also increasingly being used to identify viable retrosynthetic pathways based on known chemical reactions. acs.org
Stereoselective Introduction of Methyl Branches
The defining structural feature of this compound is the repeating 1,3-dimethyl substitution pattern. The stereoselective installation of these methyl groups is the central challenge in its synthesis. Two powerful classes of reactions for this purpose are asymmetric aldol reactions and stereocontrolled alkylations.
The aldol reaction is one of the most powerful methods for forming carbon-carbon bonds while creating new stereocenters. nih.gov In the context of polyketide synthesis, the aldol addition of methyl ketone enolates to chiral aldehydes is a cornerstone strategy for building the carbon backbone and setting the stereochemistry of both the methyl-bearing carbon and the resulting hydroxyl group. rsc.org
To achieve the specific stereochemistry of the target molecule, substrate-controlled or reagent-controlled aldol reactions can be employed. Boron-mediated aldol reactions of methyl ketones, for example, offer high levels of 1,5-asymmetric induction, allowing for the creation of 1,5-anti aldol adducts, which are common motifs in polyketides. rsc.org The stereochemical outcome (syn vs. anti) is highly dependent on the geometry of the boron enolate and the nature of protecting groups on the reactants. rsc.orgrsc.org Organocatalysis, using chiral amines or proline derivatives, has also emerged as a powerful, metal-free alternative for direct asymmetric aldol reactions between methyl ketones and aldehydes. acs.org
| Method | Key Reagents/Catalyst | Typical Stereochemical Outcome | Key Features |
|---|---|---|---|
| Boron-Mediated Aldol | Dibutylboron triflate (Bu₂BOTf), Diisopropylethylamine (DIPEA) | High diastereoselectivity (syn or anti depending on conditions) | Relies on rigid, six-membered Zimmerman-Traxler transition state for high stereocontrol. rsc.orgrsc.org |
| Lewis Acid-Catalyzed Aldol | Chiral Lewis acids (e.g., chiral Boron or Titanium complexes) | High enantioselectivity | Catalyst controls the facial selectivity of the enolate addition to the aldehyde. |
| Organocatalytic Aldol | L-Proline or its derivatives, Chiral secondary amines | High enantioselectivity | Metal-free, atom-economical process proceeding through a chiral enamine intermediate. acs.org |
| Substrate-Controlled Aldol | Chiral aldehyde or ketone with pre-existing stereocenter | Diastereoselectivity depends on Felkin-Anh or chelation-control models | The inherent chirality of the substrate directs the approach of the nucleophile. |
An alternative and equally powerful strategy for introducing the chiral methyl groups is the diastereoselective alkylation of a chiral enolate with a methylating agent (e.g., methyl iodide). This approach typically relies on the use of a covalently bound chiral auxiliary to direct the stereochemical course of the reaction. nih.gov The substrate, an achiral carboxylic acid derivative, is first coupled to a chiral auxiliary. The resulting compound is then deprotonated to form a conformationally locked enolate. The chiral auxiliary sterically blocks one face of the enolate, forcing the incoming methyl group to add from the opposite, less hindered face, thereby creating the new stereocenter with high diastereoselectivity. nih.govrsc.org This method is particularly effective for the construction of α-methyl carbonyl compounds, which are direct precursors to the repeating units in the target molecule. researchgate.net
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.com Their use is a robust and well-established strategy for asymmetric synthesis, particularly for alkylation and aldol reactions. nih.govnumberanalytics.com
The most common auxiliaries for stereoselective alkylation are the Evans oxazolidinones and the Myers pseudoephedrine amides. nih.govresearchgate.net In a typical sequence to generate a fragment for the synthesis of this compound, propanoic acid would be coupled to the chiral auxiliary. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile (such as a chiral epoxide or aldehyde) sets the first stereocenter. Alternatively, direct methylation of the enolate can install the methyl group. nih.gov The high diastereoselectivity is achieved through a combination of steric hindrance and chelation effects, where the lithium cation is coordinated by atoms on both the enolate and the auxiliary, creating a rigid structure that dictates the trajectory of the electrophile. numberanalytics.com After the desired stereocenter(s) are installed, the auxiliary is cleaved under mild conditions and can be recovered for reuse, revealing the enantiomerically enriched product. This iterative process can be used to build up the polypropionate chain one unit at a time.
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Cleavage Conditions |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric Alkylation, Aldol, Conjugate Addition | Forms a chelated Z-enolate; the auxiliary's substituent blocks one face. | LiOH/H₂O₂, LiBH₄, etc. |
| Myers Pseudoephedrine Amide | Asymmetric Alkylation | Forms a rigid chelated enolate; alkylation occurs anti to the pseudoephedrine phenyl group. nih.gov | Acid/base hydrolysis, reduction. nih.gov |
| Samp/Ramp Hydrazones | Asymmetric Alkylation of Ketones/Aldehydes | Forms a chiral aza-enolate (metallated hydrazone); steric hindrance directs alkylation. | Ozonolysis or acid hydrolysis. |
Catalytic Asymmetric Synthesis Approaches
While chiral auxiliaries are highly effective, they require stoichiometric amounts and additional protection/deprotection steps. Catalytic asymmetric synthesis offers a more atom-economical alternative, where a substoichiometric amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.gov
For constructing polyketide fragments, several catalytic asymmetric methods are relevant. Asymmetric hydrogenation of a β-keto ester or an α,β-unsaturated ester can set a single stereocenter with high enantioselectivity. Organocatalysis has also proven to be a versatile tool. nih.gov For example, chiral secondary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, a key transformation for installing chirality. nih.gov Similarly, catalytic asymmetric aldol reactions, promoted by chiral Lewis acids or organocatalysts like proline, can directly generate chiral β-hydroxy ketones, which are precursors to the target structure. nih.govacs.org The development of catalysts that can control stereochemistry remotely along a growing carbon chain remains an active area of research. nih.gov
Total Synthesis Strategies for Chiral Polyketide Fragments
The target molecule, this compound, is a fragment of a complex polyketide natural product. Polyketides are a diverse class of natural products synthesized by large, modular enzymes known as polyketide synthases (PKSs). nih.govbohrium.com These enzymatic assembly lines construct complex molecules from simple acyl-CoA precursors through iterative cycles of condensation and reductive processing. researchgate.netftb.com.hr The remarkable stereocontrol exerted by PKS domains, particularly the ketoreductase (KR) domains that set the stereochemistry of hydroxyl and alkyl substituents, serves as an inspiration for chemical synthesis. nih.govbeilstein-journals.orgyoutube.com
Total synthesis strategies for polyketide fragments like the target molecule often mimic this natural iterative logic or employ a convergent approach.
Iterative Strategy: This approach involves the sequential addition of two-carbon or three-carbon units using a repeated sequence of reactions. For example, a chiral building block could undergo an aldol reaction or alkylation, followed by reduction of the resulting ketone and protection of the alcohol, to elongate the chain and set a new stereocenter in each cycle.
Convergent Strategy: In this approach, different fragments of the target molecule are synthesized independently and then coupled together in the later stages of the synthesis. For this compound, one might synthesize a chiral C1-C5 fragment and a chiral C6-C10 fragment separately, and then join them via a C-C bond-forming reaction. This strategy is often more efficient for larger molecules.
Preparation of Specific Stereoisomers and Diastereomers for Academic Studies
The synthesis of specific stereoisomers of polyketide fragments, like this compound, is essential for unambiguously determining their structure and for investigating their biological roles. The presence of multiple chiral centers necessitates highly stereoselective synthetic strategies to control the absolute and relative configurations.
A common approach to constructing the 1,3-dimethyl motif present in the target molecule involves the use of stereoselective aldol reactions, alkylations of chiral enolates, or the addition of organometallic reagents to chiral aldehydes. For instance, the synthesis of syn, anti stereotriad-containing building blocks for polypropionate synthesis has been achieved through a combination of asymmetric catalysis and chirality transfer via a 2,3-Wittig rearrangement. nih.gov This methodology allows for the creation of specific stereochemical arrays from simple starting materials.
The preparation of a complete set of diastereomers is often necessary for in-depth academic studies, such as those aimed at understanding structure-activity relationships (SAR). nih.gov This can be accomplished by systematically varying the chirality of the starting materials and reagents. For example, by using both (R)- and (S)-enantiomers of a chiral building block and employing both enantiomers of a chiral catalyst, all four possible diastereomers of a fragment with two new stereocenters can be generated.
The separation of these diastereomers is typically achieved through chromatographic techniques, such as flash column chromatography or high-performance liquid chromatography (HPLC), often on a chiral stationary phase. youtube.com In some cases, diastereomers can be separated by crystallization due to their different physical properties. acs.org The absolute and relative stereochemistry of the synthesized isomers is then confirmed using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as well as by comparison to authentic standards if available.
A hypothetical strategy to access all eight stereoisomers of 4,6,8-trimethyldecan-2-one could involve a convergent synthesis where different stereoisomers of two key fragments are combined. For example, a fragment containing the C1-C5 portion could be synthesized in both enantiomeric forms, and a second fragment containing the C6-C10 portion could be prepared as a set of four diastereomers. Coupling of these fragments would then yield all eight possible stereoisomers of the final product.
Strategies for Analog Synthesis for Structure-Related Research
The synthesis of analogs of this compound is a powerful tool for probing its interactions with biological targets and for developing new molecules with improved or novel activities. Analog synthesis strategies can be broadly categorized into two main approaches: modification of the core scaffold and variation of the side chains.
Modification of the Core Scaffold: This involves altering the fundamental carbon skeleton of the molecule. For example, the length of the carbon chain could be extended or shortened, or the methyl groups at positions 4, 6, and 8 could be replaced with other alkyl groups or functional groups. Such modifications can provide insights into the spatial requirements of the binding pocket of a target protein. Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of compounds with diverse core structures. nih.gov This approach often employs a common starting material that can be diverged into multiple synthetic pathways to generate a wide range of structurally distinct analogs.
Variation of the Side Chains: This strategy focuses on modifying the functional groups attached to the core scaffold. In the case of this compound, the ketone at the C2 position is a prime target for modification. It could be reduced to an alcohol, converted to an oxime, or replaced with other functional groups to explore the importance of this moiety for biological activity. The synthesis of a library of such analogs can be facilitated by using a late-stage functionalization approach, where a common intermediate is diversified in the final steps of the synthesis.
The generation of stereoisomeric libraries, as discussed in the previous section, is also a key strategy in analog synthesis for SAR studies. nih.gov By systematically varying the stereochemistry at each chiral center, researchers can determine which configurations are essential for activity and which can be modified without loss of function. This information is invaluable for the design of more potent and selective analogs. For instance, the synthesis and evaluation of all diastereomers of a C9-alkenyl-substituted 5-phenylmorphan revealed that the stereochemistry was the dominant factor in determining whether a compound acted as a potent agonist or antagonist at the mu-opioid receptor (MOR). nih.gov
The synthesis of these analogs often employs similar stereoselective methods as those used for the parent natural product, but with the incorporation of modified building blocks or reagents. The resulting library of compounds is then screened for biological activity, and the data is used to build a comprehensive SAR model. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and chemical biology research. nih.gov
Spectroscopic and Chromatographic Methods for Stereochemical Characterization and Purity Assessment
Chiral Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity Analysis
Chiral gas chromatography is an indispensable tool for the separation and quantification of stereoisomers. chromatographyonline.comgcms.cz For a molecule with three chiral centers like (4R,6R,8R)-4,6,8-trimethyldecan-2-one, there are eight possible stereoisomers. Chiral GC enables the separation of these isomers, allowing for the determination of the enantiomeric and diastereomeric purity of a synthesized or isolated sample.
The separation is typically achieved using a capillary column coated with a chiral stationary phase (CSP). sigmaaldrich.com Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for this purpose. chromatographyonline.comsigmaaldrich.comresearchgate.net The toroidal structure of cyclodextrins provides a chiral environment where enantiomers and diastereomers can form transient diastereomeric complexes with differing interaction energies, leading to different retention times.
For the analysis of this compound, a typical chiral GC method would involve the use of a long capillary column (e.g., 30-60 meters) coated with a derivatized cyclodextrin, such as a permethylated or acetylated beta- or gamma-cyclodextrin. sigmaaldrich.comresearchgate.net The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation of all stereoisomers.
Table 1: Illustrative Chiral GC Parameters for Stereoisomer Analysis
| Parameter | Example Value |
| Column | Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Hydrogen or Helium |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp at 2 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Note: These are representative parameters and would require optimization for the specific mixture of stereoisomers of 4,6,8-trimethyldecan-2-one.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure, including the relative and absolute configuration of chiral centers. researchgate.net
Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the three methyl groups on the chiral centers, the methyl group adjacent to the carbonyl, and the various methylene (B1212753) and methine protons along the decane (B31447) chain.
Two-dimensional (2D) NMR experiments are crucial for assigning these signals and elucidating the connectivity of the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
Utilization of Chiral Shift Reagents in NMR Spectroscopy
To determine the enantiomeric purity and assign the absolute configuration, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that are themselves chiral. When a CSR is added to a sample of a chiral compound, it forms diastereomeric complexes that have different NMR spectra. This results in the separation of signals for the two enantiomers in the ¹H NMR spectrum, allowing for their quantification. By using a CSR with a known absolute configuration, it can also be possible to deduce the absolute configuration of the analyte by observing the direction of the induced chemical shifts.
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS), it is a powerful tool for identifying components in a mixture. nih.gov The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for ketones include McLafferty rearrangements and alpha-cleavage. Analysis of these fragment ions can help to confirm the positions of the methyl groups along the decane chain.
Table 2: Predicted Key Mass Spectral Fragments for 4,6,8-trimethyldecan-2-one
| m/z | Proposed Fragment Identity |
| 198 | [M]⁺ (Molecular Ion) |
| 183 | [M - CH₃]⁺ |
| 155 | [M - C₃H₇]⁺ |
| 58 | [CH₃C(OH)CH₂]⁺ (McLafferty rearrangement product) |
| 43 | [CH₃CO]⁺ |
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Circular dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. nih.gov These methods are particularly powerful for determining the absolute configuration of chiral molecules in solution.
The experimental CD or VCD spectrum of this compound can be compared to the spectrum predicted by quantum mechanical calculations for the known (4R,6R,8R) configuration. A good match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This allows for the determination of the elemental formula of the molecule. For this compound (C₁₃H₂₆O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.
Conformational Analysis and Stereochemical Control in Reactions of 4r,6r,8r 4,6,8 Trimethyldecan 2 One
Computational Studies on Preferred Conformations and Dynamics
While specific computational studies on (4R,6R,8R)-4,6,8-trimethyldecan-2-one are not extensively documented in publicly available literature, its conformational preferences can be reliably predicted using established principles of physical organic chemistry and data from analogous acyclic systems. The molecule's structure is characterized by a flexible decane (B31447) backbone with three stereogenic centers, each bearing a methyl group.
Computational modeling, such as molecular mechanics and quantum chemical calculations, would be employed to explore the potential energy surface of this ketone. acs.org The primary goal of such studies is to identify the lowest energy conformations, which are the most populated at equilibrium. These preferred conformations arise from a delicate balance of minimizing steric and torsional strains.
For an acyclic chain like that in this compound, the most stable conformations will have the carbon backbone in a staggered, anti-periplanar arrangement to minimize torsional strain. rsc.org However, the presence of the methyl groups introduces gauche interactions, which are a form of steric strain that destabilizes a conformation where these groups are in close proximity (a dihedral angle of 60°). rsc.org The relative energies of different staggered conformations will, therefore, depend on the number and nature of these gauche interactions.
The dynamics of the molecule would also be a subject of computational investigation. Rotational barriers between different conformations can be calculated to understand the flexibility of the carbon chain and the rate of interconversion between conformers. For instance, the rotation around the C-C bonds will be influenced by the methyl substituents, leading to higher energy barriers for rotations that cause eclipsing interactions between a methyl group and other substituents.
A hypothetical energy profile for a fragment of the molecule, such as the C4-C5-C6-C7 segment, would show multiple energy minima corresponding to different staggered conformations and energy maxima for eclipsed conformations. The relative energies of these minima would be determined by the steric demands of the methyl groups at C4 and C6.
Influence of Methyl Branches on Molecular Geometry and Flexibility
The three methyl groups at the (4R), (6R), and (8R) positions significantly influence the molecular geometry and flexibility of this compound. These branches restrict the number of low-energy conformations compared to an unbranched decanone.
The primary effect of the methyl branches is the introduction of steric hindrance, which forces the carbon backbone to adopt conformations that maximize the distance between these bulky groups. The 1,3-diaxial-like interactions that are well-documented in cyclohexane (B81311) systems can be used as an analogy for the interactions in acyclic systems. libretexts.orglibretexts.org In this ketone, a conformation that places the methyl groups at C4 and C6 in a syn-pentane arrangement would be highly disfavored due to significant steric repulsion.
The preferred conformation along the C4-C7 portion of the chain would likely be an extended, anti-arrangement of the carbon backbone to separate the methyl groups at C4 and C6. Similarly, the C6-C9 segment will adopt a conformation that minimizes interaction between the methyl groups at C6 and C8. This leads to a relatively more rigid structure in these regions of the molecule compared to a simple n-alkane chain.
The flexibility of the molecule is, therefore, anisotropic. The segments of the chain containing the methyl branches will be less flexible, with higher rotational energy barriers, while the ethyl group at the C8 end and the methyl group at the C2 end will have more conformational freedom.
To illustrate the energetic cost of these interactions, we can refer to data from simpler, related systems. The gauche interaction between two methyl groups in butane, for instance, has an energetic cost of approximately 3.8 kJ/mol. rsc.org The 1,3-diaxial interaction between two methyl groups in cyclohexane, which is a more severe steric clash, is valued at around 15.2 kJ/mol. libretexts.orglibretexts.org These values provide a quantitative basis for understanding the conformational preferences in this compound.
| Interaction Type | Description | Estimated Energy Cost (kJ/mol) |
|---|---|---|
| Gauche (Me/Me) | Two methyl groups with a 60° dihedral angle | ~3.8 |
| Syn-pentane | A 1,3-diaxial-like interaction between two methyl groups | >15 |
Stereoelectronic Effects Governing Reactivity and Selectivity
The reactivity of the carbonyl group in this compound and the stereochemical outcome of its reactions are governed by stereoelectronic effects. When a nucleophile attacks the carbonyl carbon, it can do so from one of two diastereotopic faces (the Re or Si face), leading to two possible diastereomeric products. The preferred direction of attack is dictated by the steric and electronic properties of the substituents on the adjacent chiral center at C4.
The Felkin-Anh model is a widely accepted framework for predicting the outcome of nucleophilic additions to chiral ketones and aldehydes. libretexts.orgopenochem.orgic.ac.uk According to this model, the largest substituent on the alpha-carbon (in this case, the C5-C10 alkyl chain) orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, passing over the smallest substituent (a hydrogen atom at C4).
Applying the Felkin-Anh model to this compound, the C4 stereocenter has a hydrogen, a methyl group, and the C5-C10 alkyl chain as substituents. The C5-C10 chain is the largest group (L), the methyl group is the medium-sized group (M), and the hydrogen is the smallest group (S). The preferred transition state conformation will have the large alkyl chain anti-periplanar to the incoming nucleophile. The nucleophile will approach from the face bearing the smallest substituent (H), thus avoiding the more sterically demanding methyl group. This leads to a predictable diastereoselectivity in the formation of the corresponding alcohol.
The nature of the nucleophile and the reaction conditions also play a crucial role. wikipedia.org Bulky nucleophiles will exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state. msu.edu Chelation control can sometimes override the Felkin-Anh model if the nucleophile or a Lewis acid can coordinate to both the carbonyl oxygen and another nearby functional group, though this is not applicable in this specific all-carbon chain ketone. libretexts.org
| Substituent at C4 | Size | Role in Felkin-Anh Model |
|---|---|---|
| -H | Smallest | Nucleophilic attack trajectory passes over this group |
| -CH₃ | Medium | Oriented away from the nucleophile's trajectory |
| -CH(CH₃)CH₂CH(CH₃)CH₂CH₃ | Largest | Oriented perpendicular to the carbonyl group |
Chemical Transformations and Derivatization of 4r,6r,8r 4,6,8 Trimethyldecan 2 One
Functional Group Interconversions of the Ketone Moiety
The ketone functionality of (4R,6R,8R)-4,6,8-trimethyldecan-2-one is the primary site for chemical modifications, enabling its conversion into a variety of other functional groups. These interconversions are crucial for elongating the carbon chain and for the introduction of new functionalities necessary for the synthesis of target natural products.
A key transformation of the ketone is its reduction to the corresponding secondary alcohol, (2S,4R,6R,8R)-4,6,8-trimethyldecan-2-ol or its other stereoisomers. This reduction can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome at the newly formed C2 chiral center. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net The resulting alcohol can then serve as a precursor for further reactions, such as esterification or conversion into a leaving group for nucleophilic substitution.
Another significant functional group interconversion is the olefination of the ketone, which replaces the carbonyl oxygen with a carbon-carbon double bond. The Wittig reaction is a widely employed method for this purpose. researchgate.net By reacting this compound with a suitable phosphonium (B103445) ylide, a specific alkene fragment can be introduced. This strategy is fundamental in the convergent synthesis of the α-tocopherol side chain, where the ketone is coupled with a chromane (B1220400) moiety or a precursor thereof.
The Baeyer-Villiger oxidation represents another potential transformation, converting the ketone into an ester. pku.edu.cn This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. While less commonly reported for this specific substrate in the context of vitamin E synthesis, it remains a powerful tool for functional group manipulation in related structures.
Regioselective and Stereoselective Modifications at the Carbonyl and Alkane Positions
The stereochemistry of this compound is a critical feature that chemists aim to preserve or selectively modify. Reactions at the carbonyl group, in particular, can introduce a new stereocenter at the C2 position. The stereoselectivity of these reactions is often governed by the steric hindrance imposed by the existing chiral centers at C4, C6, and C8.
For instance, the reduction of the ketone to an alcohol can proceed with high diastereoselectivity, favoring the formation of one of the two possible diastereomeric alcohols. The choice of reducing agent and reaction conditions can be tuned to control this selectivity. For example, the use of bulky hydride reagents can lead to preferential attack from the less hindered face of the carbonyl group.
While modifications at the alkane positions are less common due to the relative inertness of C-H bonds, certain strategies can be employed for regioselective functionalization. For example, radical halogenation could introduce a handle for further transformations, although controlling the regioselectivity of such reactions on a long alkyl chain can be challenging.
Synthesis of Structurally Related Analogs for Mechanistic Investigations
The synthesis of analogs of this compound and its derivatives is crucial for understanding the structure-activity relationships of the final target molecules. For example, in the context of vitamin E, analogs of the side chain are synthesized to investigate the impact of its structure on antioxidant activity and biological function. umich.edunih.gov
By systematically modifying the structure of the ketone, for instance by altering the length of the alkyl chain or the position of the methyl groups, researchers can probe the steric and electronic requirements for biological activity. These analogs are often prepared using similar synthetic routes to the parent compound, with variations in the starting materials or reagents.
Role as a Synthetic Intermediate for More Complex Molecular Architectures
The primary application of this compound is as a key chiral intermediate in the total synthesis of natural products. Its most notable role is in the synthesis of the phytyl side chain of all-rac-α-tocopherol and the naturally occurring (2R,4'R,8'R)-α-tocopherol. pku.edu.cnnih.gov
The synthesis of the vitamin E side chain often involves the elaboration of this compound through a series of reactions that extend the carbon skeleton. This typically involves an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the remaining carbon atoms of the side chain. The resulting unsaturated intermediate is then subjected to reduction to afford the final saturated phytyl tail.
The stereochemical integrity of the C4, C6, and C8 positions in the starting ketone is transferred to the final product, ensuring the correct absolute configuration of the α-tocopherol side chain. The availability of this chiral building block from natural sources like citronellal (B1669106) makes it an economically viable starting material for the commercial production of synthetic vitamin E. nih.gov
Applications As a Chiral Building Block in Academic Organic Synthesis and Materials Science Research
Utilization in Asymmetric Synthesis of Other Complex Chiral Molecules
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, with the reduction of prochiral ketones being a primary method to produce chiral secondary alcohols. mdpi.com These alcohols are crucial intermediates for a wide range of biologically active compounds. nih.gov Chiral ketones, such as the title compound, can theoretically serve as precursors in stereoselective reactions.
Research on analogous structures demonstrates the principles that would apply. For instance, the asymmetric hydrogenation of ketones is a well-established method for producing optically active secondary alcohols with high enantioselectivity. nih.gov This is often achieved using catalysts composed of ruthenium complexes with chiral diphosphines and amine-based ligands. nih.gov Another powerful method is the oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of prochiral ketones, known as the CBS reduction, which is highly effective for a variety of ketone substrates. mdpi.com
Enzymes also play a significant role. Baker's yeast-mediated asymmetric reduction of α,β-unsaturated ketones can yield optically active α-substituted ketones with high stereoselectivity, which are versatile building blocks in natural product synthesis. scribd.com
Table 1: Examples of Asymmetric Ketone Reduction using various methods
| Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| RuCl₂(S)-tolbinap | Sterically hindered tert-alkyl ketones | Chiral secondary alcohols | Up to 98% | nih.gov |
| Oxazaborolidine / BH₃-THF | Aryl methyl ketones | (R)-secondary alcohols | 91-98% | mdpi.com |
| Baker's Yeast | Enones with a pyridyl ring | Optically active α-substituted ketones | High | scribd.com |
Integration into Polyketide Biomimetic Synthesis Research
Polyketides are a large and structurally diverse class of natural products with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.com They are biosynthesized by polyketide synthases (PKSs) through repeated decarboxylative Claisen-like condensations of small carboxylic acid units. mdpi.comnih.gov The stereochemistry of the final molecule is carefully controlled by various domains within the PKS enzymes, including ketoreductase (KR) domains that stereoselectively reduce β-keto groups to alcohols. nih.gov
Biomimetic synthesis seeks to replicate these efficient biological strategies in the laboratory. An iterative, biomimetic method for polyketide synthesis has been developed, involving the chain elongation of a carboxylic acid with a malonic acid half thioester. rsc.org A chiral ketone fragment like (4R,6R,8R)-4,6,8-trimethyldecan-2-one could, in principle, be a target molecule or an intermediate in a biomimetic synthesis designed to mimic the assembly-line logic of PKSs.
Research into the stereoselectivity of KR domains often uses synthetic substrate mimics to probe their function. nih.gov These studies highlight the potential to use chemoenzymatic strategies, where synthetic building blocks are processed by isolated PKS domains to create novel "unnatural" natural products. nih.gov This approach combines the flexibility of chemical synthesis with the unparalleled stereocontrol of enzymatic catalysis.
Table 2: Key Steps in a Biomimetic Iterative Polyketide Synthesis
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1. Activation | Formation of a malonic acid half thioester (MAHT). | Malonic acid, Thiol | rsc.org |
| 2. Condensation | Decarboxylative condensation of a carboxylic acid with the MAHT. | Condensing agent (e.g., CDI) | rsc.org |
| 3. Post-condensation Modification | The resulting β-ketothioester can be modified (e.g., reduction). | Reducing agent | rsc.org |
Exploration in the Design of Novel Chiral Materials, e.g., Liquid Crystals
The introduction of chirality has a profound effect on the properties of materials, particularly liquid crystals. mdpi.com Chiral nematic liquid crystals, also known as cholesteric liquid crystals, are formed when a chiral substance (a chiral dopant) is added to an achiral nematic liquid crystal host. acs.org The dopant induces a helical twist in the arrangement of the liquid crystal molecules. mdpi.comdakenchem.com
The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). acs.org The structure of the chiral dopant is critical to its effectiveness. While many commercial chiral dopants are complex molecules, the fundamental requirement is a lack of mirror symmetry. dakenchem.com A chiral ketone like this compound possesses this necessary chirality.
The design of new chiral dopants is an active area of research. For example, new twist agents have been synthesized from readily available chiral pool reagents like L-alanine and L-proline. acs.org Isosorbide, a derivative of D-glucose, has also been used to create a series of chiral dopants. tandfonline.com The performance of these dopants depends on factors like their solubility in the nematic host and their molecular shape. mdpi.comacs.org While there is no specific research on using simple chiral ketones like the title compound as liquid crystal dopants, the exploration of new chiral structures is crucial for developing novel materials for applications such as reflective displays and advanced optical films. mdpi.com
Table 3: Examples of Chiral Dopants and their Host Materials
| Chiral Dopant Class | Nematic Host Example | Resulting Phase | Key Feature | Reference |
|---|---|---|---|---|
| Amino acid-based diamides | E7 | Chiral Nematic (N*) | HTP depends on amino acid and aromatic units. | acs.org |
| D-Isosorbide derivatives | - | Chiral Nematic (N*) | Forms structural colored polymer films. | tandfonline.com |
| Betulin derivatives | E7 | Cholesteric | Can be derived from a bio-fermentation process. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing (4R,6R,8R)-4,6,8-trimethyldecan-2-one with stereochemical precision, and what methodologies address these?
- Answer : The synthesis requires precise control over stereochemistry at three chiral centers (4R, 6R, 8R). Key challenges include:
- Steric hindrance from methyl groups complicating coupling reactions.
- Racemization risk during ketone formation.
- Methodologies :
- Asymmetric aldol reactions for ketone backbone assembly .
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct methyl group placement .
- Pd-catalyzed cross-coupling for late-stage functionalization (analogous to methods in Scheme 1 of ).
- Validation : Use chiral HPLC (as per mobile phase protocols in ) to confirm enantiopurity.
Q. How can researchers resolve contradictions in stereochemical assignments using NMR data?
- Answer : Contradictions often arise from overlapping signals or misinterpretation of coupling constants. Methodological steps:
- Advanced NMR techniques :
- 2D NMR (COSY, NOESY) to differentiate diastereotopic protons .
- DP4+ probability analysis for computational validation of stereochemical configurations .
- Comparative analysis : Cross-reference with analogous compounds (e.g., (2R,4S)-thiazolidine derivatives in ).
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Answer :
- Chromatography : Use silica gel columns with gradient elution (e.g., methanol/water systems as in ).
- Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate) to exploit steric bulk for selective crystallization .
- Analytical monitoring : TLC with iodine staining or UV detection for ketone-specific visualization.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?
- Answer :
- Steric effects : The 4R,6R,8R configuration creates a rigid, branched structure that may hinder diene approach.
- Electronic effects : Ketone polarity and methyl group electron-donating effects modulate reaction rates.
- Experimental design :
- Comparative kinetics : Compare reaction rates with diastereomers (e.g., 4S,6R,8R) using GC-MS .
- DFT calculations : Model transition states to predict regioselectivity (methods in ).
Q. What computational tools validate the conformational flexibility of this compound, and how does this impact spectroscopic interpretations?
- Answer :
- Software : Use Gaussian or Discovery Studio for molecular dynamics simulations .
- Key findings :
- Rotational barriers : Methyl groups at 4R and 6R restrict backbone rotation, leading to distinct NMR splitting patterns .
- NOESY correlations : Predictable through-space interactions between axial methyl protons and the ketone oxygen.
Q. How can researchers design comparative studies to evaluate the biological activity of this compound against similar aliphatic ketones?
- Answer :
- Variables : Compare enantiomers, diastereomers, and structurally simplified analogs (e.g., without 8R methyl).
- Assays :
- Enzyme inhibition : Test against cytochrome P450 isoforms (methodology in ).
- Membrane permeability : Use Caco-2 cell monolayers with LC-MS quantification .
- Data analysis : Apply multivariate statistics (e.g., PCA) to isolate stereochemical vs. electronic contributions .
Key Notes
- Avoided commercial sources : Relied on peer-reviewed synthesis protocols (e.g., ) and computational validation tools.
- Methodological rigor : Emphasis on stereochemical analysis, comparative kinetics, and advanced spectroscopy.
- Contradiction management : Integrated experimental and computational data to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
